molecular formula C21H22O11 B1212705 Isoastilbin CAS No. 54141-72-9

Isoastilbin

Cat. No.: B1212705
CAS No.: 54141-72-9
M. Wt: 450.4 g/mol
InChI Key: ZROGCCBNZBKLEL-XEXNSLJOSA-N
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Description

Neoisoastilbin is a flavonoid compound, specifically a stereoisomer of astilbin. It is naturally found in various plants, including the rhizome of Smilax glabra. This compound is known for its significant biological activities, including antioxidant, anti-inflammatory, and anti-gout properties .

Mechanism of Action

Target of Action

Isoastilbin, a dihydroflavonol glycoside compound found in Rhizoma Smilacis glabrae and Astragalus membranaceus, primarily targets glucosyltransferase (GTase) and tyrosinase . GTase is an enzyme that catalyzes the transfer of glucose from a donor molecule to an acceptor molecule, while tyrosinase is an enzyme that plays a crucial role in the production of melanin .

Mode of Action

this compound inhibits the activity of GTase with an IC50 value of 54.3 μg/mL, indicating its potential to modulate glucose transfer processes . It also inhibits tyrosinase activity, suggesting its role in influencing melanin production .

Biochemical Pathways

this compound has been shown to modulate the NRF2 pathway, a key transcription factor that regulates the expression of oxidative stress-related genes . In the case of excessive oxidative damage, NRF2 migrates to the nucleus and binds to the antioxidant response element (ARE), activating the transcription of antioxidant protector genes . This compound also upregulates the expression of SIRT1/3/6 proteins, which are involved in cellular regulation and stress response .

Pharmacokinetics

A study comparing the solubility, stability, and bioavailability of astilbin and neoastilbin, two flavonoid stereoisomers related to this compound, revealed that these compounds have low water solubility and bioavailability

Result of Action

this compound exhibits neuroprotective, antioxidative, antimicrobial, and anti-apoptotic properties . It has been shown to reduce oxidative stress in Alzheimer’s disease and protect against neuronal apoptosis in a rat model of cerebral ischemia-reperfusion injury . This compound’s action results in decreased levels of malondialdehyde (MDA) and enhanced activity of catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-PX), indicating its role in mitigating oxidative stress .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by the pH of the environment . Additionally, its efficacy may be influenced by the presence of other compounds in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Neoisoastilbin can be synthesized through the isomerization of astilbin. The process involves the use of high-speed counter-current chromatography and high-performance centrifugal chromatography to separate and purify the compound . The reaction conditions typically include the use of methanol as a solvent and specific temperature and pressure settings to achieve optimal yields.

Industrial Production Methods: In industrial settings, the preparation of neothis compound involves the extraction of Smilax glabra rhizomes, followed by purification processes such as boiling, steaming, and drying. These methods help increase the content of neothis compound in the final product .

Chemical Reactions Analysis

Types of Reactions: Neoisoastilbin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various isomers and derivatives of neothis compound, which retain or enhance its biological activities .

Comparison with Similar Compounds

Neoisoastilbin is one of four stereoisomers of astilbin, the others being astilbin, neoastilbin, and this compound . These compounds share similar structures but differ in their spatial configurations, leading to variations in their biological activities:

Neothis compound stands out due to its unique combination of antioxidant, anti-inflammatory, and anti-gout properties, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

54141-72-9

Molecular Formula

C21H22O11

Molecular Weight

450.4 g/mol

IUPAC Name

(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19-,20-,21-/m0/s1

InChI Key

ZROGCCBNZBKLEL-XEXNSLJOSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

54141-72-9

Pictograms

Environmental Hazard

Synonyms

(2R-cis)-isomer of astilbin
(2S-cis)-isomer of astilbin
3-0-alpha-1-rhamnosyl-(2R,3R)-dihydroquercetin
astilbin
isoastilbin
neoisoastilbin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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